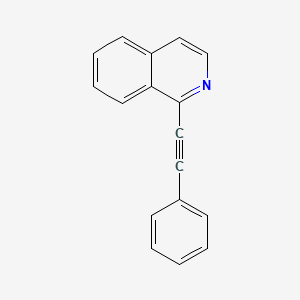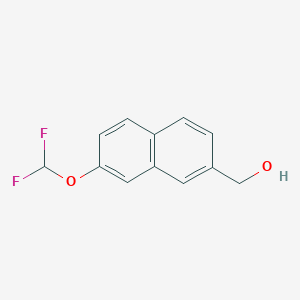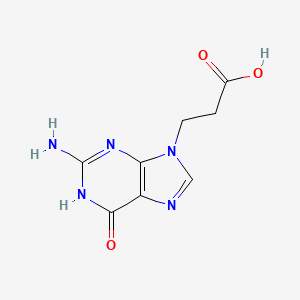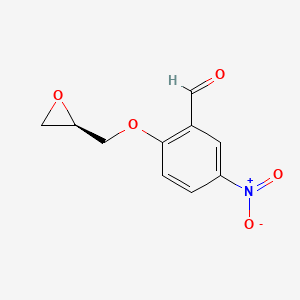![molecular formula C10H13N3OS B11880478 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the thiophene ring and the spiro linkage imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines with suitable dipolarophiles under specific conditions. For instance, the reaction can be carried out in ethanol (EtOH) in the presence of triethylamine (Et3N) under ultrasound irradiation . The reaction conditions, such as amplitude and reaction time, can significantly influence the yield and orientation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the spiro linkage or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
作用機序
The mechanism of action of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through its unique spiro structure and functional groups. The thiophene ring can participate in π-π interactions, while the spiro linkage can influence the compound’s overall conformation and reactivity. Specific pathways and molecular targets would depend on the context of its application, such as binding to biological macromolecules or participating in catalytic processes .
類似化合物との比較
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Spiro compounds: Molecules with a spiro linkage, which can include various functional groups and ring systems.
Uniqueness
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its combination of a thiophene ring and a spiro linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and application in various fields .
特性
分子式 |
C10H13N3OS |
|---|---|
分子量 |
223.30 g/mol |
IUPAC名 |
3-thiophen-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C10H13N3OS/c1-2-8(15-7-1)9-12-10(14-13-9)3-5-11-6-4-10/h1-2,7,11H,3-6H2,(H,12,13) |
InChIキー |
DCZJMFATNFFFHC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12N=C(NO2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)


![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)




